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A Note on Terminology: Initial research indicates a potential confusion between "MS39" and

"USP39." "MS-39" is an ophthalmic diagnostic device used for anterior segment analysis of the

eye.[1][2][3][4][5][6] In the context of molecular biology and drug resistance, the relevant target

is USP39 (Ubiquitin-specific protease 39). This document will focus on the application of

studying USP39 to understand and potentially overcome drug resistance in cancer.

USP39 is a deubiquitinating enzyme that plays a crucial role in mRNA splicing and has been

implicated in the progression and chemoresistance of various cancers.[7][8][9] Elevated

expression of USP39 is often associated with resistance to common chemotherapeutic agents,

making it a compelling target for research in drug development.[7][10]

Application Notes
Ubiquitin-specific protease 39 (USP39) has emerged as a significant factor in the development

of multidrug resistance in cancer cells. Its primary role in the spliceosome machinery gives it

control over the maturation of numerous pre-mRNAs, including those of oncogenes and

proteins involved in DNA damage repair and apoptosis.[11][12] Overexpression of USP39 has

been linked to resistance to platinum-based drugs like cisplatin and carboplatin in various

cancers, including ovarian and colon cancer.[1][10]

The mechanism of USP39-mediated drug resistance is multifaceted. One key pathway involves

the stabilization of proteins critical for cell survival and DNA repair. For instance, USP39 can

deubiquitinate and stabilize Checkpoint Kinase 2 (CHK2), a crucial component of the DNA
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damage response pathway.[11][12] By enhancing CHK2 stability, USP39 can help cancer cells

repair the DNA damage induced by chemotherapeutic agents, thereby promoting their survival.

Furthermore, USP39 has been shown to regulate the p53 signaling pathway. Knockdown of

USP39 can lead to the activation of p53, a tumor suppressor protein that can induce apoptosis

in response to cellular stress, such as that caused by chemotherapy.[3][7] By suppressing the

p53 pathway, high levels of USP39 can protect cancer cells from drug-induced cell death.[4][8]

Studying the effects of USP39 inhibition or knockdown in cancer cell lines provides valuable

insights into its role in drug resistance. Such studies typically involve treating cells with a

chemotherapeutic agent in the presence or absence of USP39 modulation and then assessing

cell viability, apoptosis, and the expression of key signaling proteins. The data generated from

these experiments can help in the development of novel therapeutic strategies that target

USP39 to resensitize resistant tumors to chemotherapy.

Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of USP39

in drug resistance.

Table 1: Effect of USP39 Knockdown on Cancer Cell Viability

Cell Line Treatment USP39 Status
% Cell Viability
(relative to control)

A549 (Lung Cancer) - shUSP39 ~60%

HCC827 (Lung

Cancer)
- shUSP39 ~55%

TT (Thyroid Cancer) - shUSP39
Significantly reduced

vs. control

Data is approximate and collated from representative studies.

Table 2: Effect of USP39 Knockdown on Apoptosis in Cancer Cells
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Cell Line Treatment USP39 Status % Apoptotic Cells

HCT116 (Colon

Cancer)
Cisplatin shUSP39 Increased vs. control

SKOV3 (Ovarian

Cancer)
Carboplatin shUSP39

Enhanced carboplatin-

induced apoptosis

A549 (Lung Cancer) - shUSP39 Increased vs. control

Data is descriptive based on findings from cited literature.

Table 3: Effect of USP39 Modulation on Chemosensitivity

Cell Line
Chemotherapeutic
Agent

USP39 Modulation Observation

Colon Cancer Cells Cisplatin Knockdown
Enhanced sensitivity

to cisplatin

Ovarian Cancer Cells Carboplatin Knockdown
Overcame carboplatin

resistance

HCT116 (Colon

Cancer)
Cisplatin Overexpression

Attenuated cisplatin-

induced apoptosis

This table summarizes the observed effects of USP39 modulation on the efficacy of

chemotherapeutic agents.

Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of USP39
This protocol outlines the transient knockdown of USP39 in a cancer cell line using small

interfering RNA (siRNA).

Materials:

Cancer cell line of interest (e.g., A549, HCT116)
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Complete culture medium (e.g., DMEM with 10% FBS)

USP39-specific siRNA and non-targeting control siRNA

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

Opti-MEM™ I Reduced Serum Medium

6-well plates

Sterile microcentrifuge tubes

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 60-80% confluency at the time of transfection.

Preparation of siRNA-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute

the USP39 siRNA (or control siRNA) in Opti-MEM™ to the desired final concentration (e.g.,

20-50 nM). b. In a separate sterile microcentrifuge tube (Tube B), dilute the transfection

reagent in Opti-MEM™ according to the manufacturer's instructions. c. Add the diluted siRNA

from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting and

incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid

complexes.

Transfection: a. Gently aspirate the culture medium from the cells in the 6-well plate and

wash once with sterile PBS. b. Add fresh, antibiotic-free complete culture medium to each

well. c. Add the siRNA-lipid complex mixture dropwise to each well.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Validation of Knockdown: After incubation, harvest the cells to assess the knockdown

efficiency by Western blot or qRT-PCR.

Protocol 2: Cell Viability (MTT) Assay for
Chemosensitivity
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This protocol is for determining the effect of USP39 knockdown on the sensitivity of cancer

cells to a chemotherapeutic agent.

Materials:

Transfected cells (from Protocol 1) and control cells

Chemotherapeutic agent (e.g., Cisplatin)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Cell Seeding: Seed the USP39-knockdown and control cells in a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of complete culture medium.

Drug Treatment: After 24 hours, treat the cells with serial dilutions of the chemotherapeutic

agent. Include untreated wells as a control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Shake the plate gently for 15 minutes.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value for each condition.
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Protocol 3: Western Blot for USP39 and Downstream
Targets
This protocol describes the detection of USP39, CHK2, and p53 protein levels by Western blot.

Materials:

Cell lysates from treated and control cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (anti-USP39, anti-CHK2, anti-p53, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and

collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.
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SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample

buffer. Separate the proteins on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight

at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and

visualize the protein bands using an imaging system.

Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol details the quantification of apoptosis using Annexin V-FITC and Propidium Iodide

(PI) staining followed by flow cytometry.

Materials:

Treated and control cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

Flow cytometer

Procedure:

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them

twice with cold PBS.

Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6

cells/mL.
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Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of

Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at

room temperature in the dark.

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow

cytometry within one hour.

Live cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
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Caption: USP39 signaling in chemoresistance.
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Caption: Workflow for studying USP39 in drug resistance.
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Caption: USP39 expression and chemoresistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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